

Summarized ADME Properties of Pachypodol

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Compound Focus: Pachypodol

CAS No.: 33708-72-4

Cat. No.: S538507

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The following table consolidates the key predicted pharmacokinetic parameters for **pachypodol** from in silico studies:

Property	Predicted Value/Outcome	Assessment	Tool/Method Cited
GI Absorption	High	Favorable for oral administration	SwissADME [1]
Blood-Brain Barrier (BBB) Permeation	Positive	Potential to act on central targets	In silico prediction [1]
Lipinski's Rule of 5	Yes; 0 violations	Good drug-likeness	SwissADME [1]
GSK Rule	Yes	Favorable for CNS drugs	In silico prediction [1]
Pfizer Rule	Yes	Favorable for CNS drugs	In silico prediction [1]
Toxicology (General)	Minimal risks of liver, kidney, or brain damage predicted	Promising safety profile	pKCSM, ADMETlab 3.0 [1]

Property	Predicted Value/Outcome	Assessment	Tool/Method Cited
Cardiac Toxicity (hERG II)	Weak toxicity noted for related compound; pachypodol requires further study	Note of caution; needs experimental validation	pkCSM, ADMETlab 3.0 [1]

Proposed Experimental Protocols for Pachypodol

ADME

Given the scarcity of experimental data, here are detailed protocols based on standard practices and methodologies used for similar phytochemicals in the search results.

Protocol 1: In Vitro Plasma Stability and Metabolic Profile Assessment

This protocol aims to evaluate the metabolic stability of **pachypodol** in a biologically relevant system [2].

- **Sample Preparation:** Prepare a stock solution of **pachypodol** (e.g., 1 mM) in DMSO. Dilute this stock in phosphate-buffered saline (PBS) or suitable buffer to a working concentration (e.g., 10 μ M).
- **Liver Microsome Incubation:** In a reaction vial, mix liver microsomes (e.g., human or rat) with the **pachypodol** working solution. Initiate the reaction by adding an NADPH-regenerating system to provide co-factors for metabolic enzymes.
- **Incubation and Sampling:** Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile to stop enzyme activity.
- **Sample Analysis:**
 - Centrifuge the quenched samples to precipitate proteins.
 - Analyze the supernatant using **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**.
 - Quantify the remaining parent compound (**pachypodol**) by comparing peak areas to a calibration curve.
 - Identify metabolites based on their mass-to-charge ratios and fragmentation patterns.
- **Data Calculation:** The in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{inv}) can be calculated from the slope of the linear regression of the natural logarithm of concentration versus time.

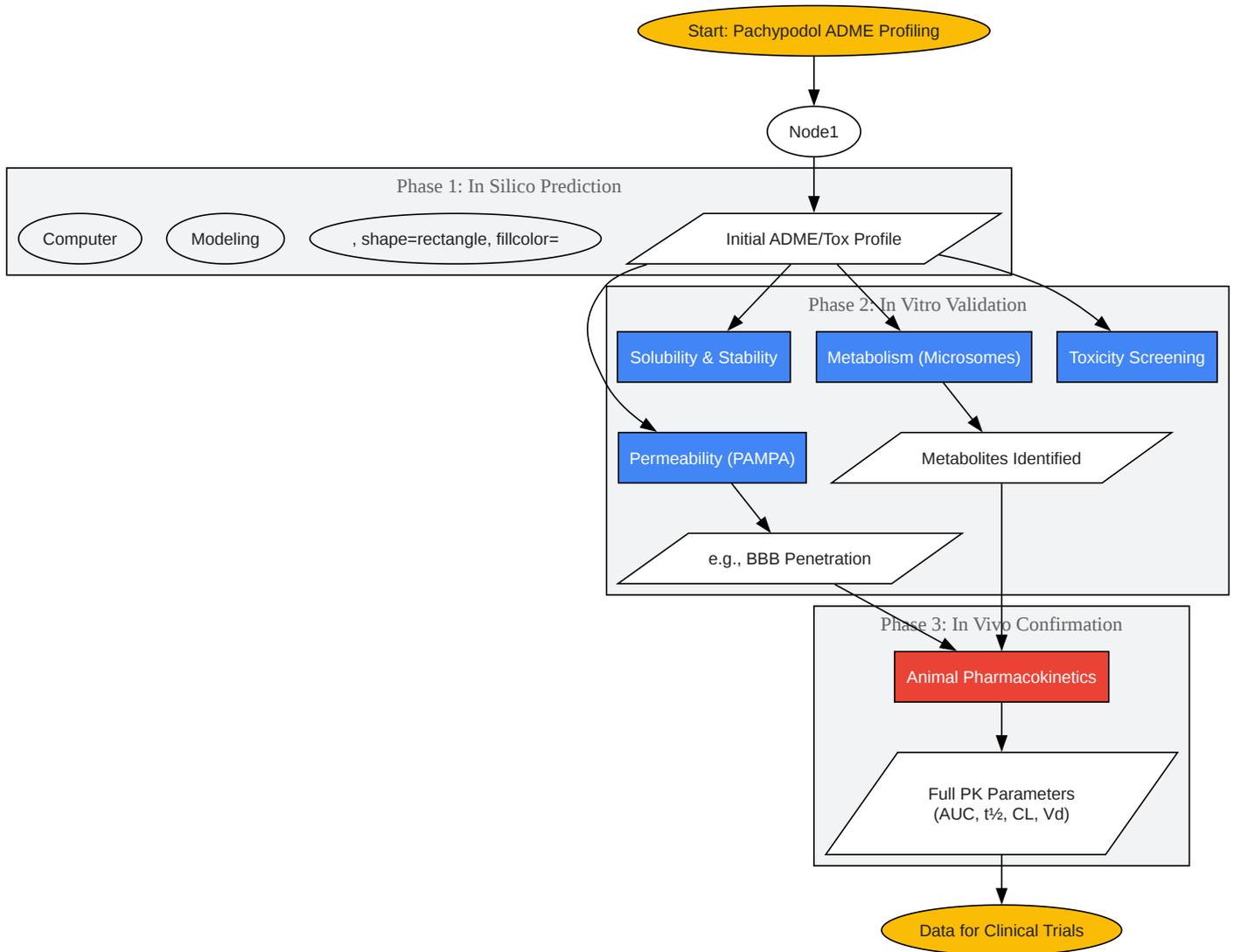
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This high-throughput screen assesses the passive diffusion of **pachypodol** across a membrane mimicking the blood-brain barrier [1] [3].

- **Membrane Preparation:** A synthetic membrane is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to simulate the BBB.
- **Assay Plate Setup:**
 - The donor plate (representing the blood compartment) is filled with a solution of **pachypodol** in PBS (pH 7.4).
 - The acceptor plate (representing the brain compartment) is filled with PBS (pH 7.4).
 - The lipid-coated membrane is placed between the donor and acceptor plates to form a sandwich.
- **Incubation and Sampling:** The PAMPA sandwich is incubated for a set period (e.g., 2-4 hours) at room temperature. After incubation, the concentration of **pachypodol** in both the donor and acceptor compartments is quantified using **UV spectroscopy or HPLC**.
- **Data Analysis:** The permeability coefficient (P_e) is calculated using the formula that accounts for the compound's concentration in both compartments and the assay conditions. A compound with $P_e > 4.0 \times 10^{-6}$ cm/s is typically considered to have high potential to cross the BBB passively.

Workflow for Preclinical ADME Profiling

The diagram below outlines a comprehensive, multi-stage strategy for the experimental evaluation of **pachypodol**'s pharmacokinetics, integrating the protocols above.



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Future Research Directions

To advance **pachypodol** as a therapeutic candidate, future work should focus on:

- **Experimental Validation:** The computational predictions require confirmation through the in vitro and in vivo protocols described above [1] [4].
- **Nanocarrier Delivery:** To potentially enhance its bioavailability and BBB penetration, formulating **pachypodol** into nanocarriers could be a promising strategy [1].
- **Toxicology Profiling:** Specific investigations into the potential weak cardiac toxicity (hERG channel blocking) are necessary before clinical trials can be considered [1].

I hope these structured application notes provide a solid foundation for your research. Should you require further elaboration on any of the proposed methodologies, please feel free to ask.

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